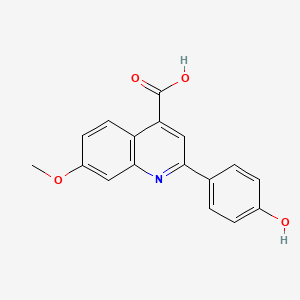
2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a hydroxyphenyl group at the second position, a methoxy group at the seventh position, and a carboxylic acid group at the fourth position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-amino-5-methoxybenzoic acid under acidic conditions to form the quinoline ring. This is followed by oxidation and carboxylation reactions to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals interactions with the target molecules.
類似化合物との比較
Similar Compounds
- 4-Hydroxyquinoline-2-carboxylic acid
- 7-Methoxyquinoline-4-carboxylic acid
- 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid
Uniqueness
2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the quinoline ring enhances its potential for diverse chemical modifications and interactions with biological targets.
特性
CAS番号 |
116734-12-4 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-22-12-6-7-13-14(17(20)21)9-15(18-16(13)8-12)10-2-4-11(19)5-3-10/h2-9,19H,1H3,(H,20,21) |
InChIキー |
OYIIFVPZEUFLLM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)
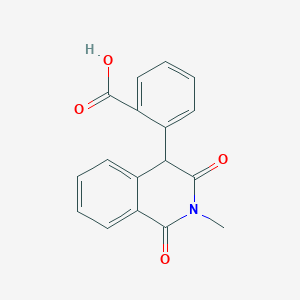
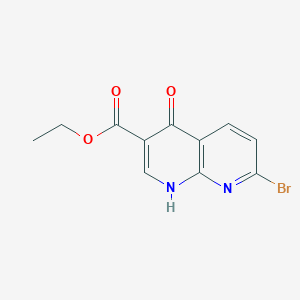
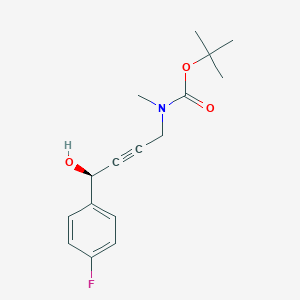

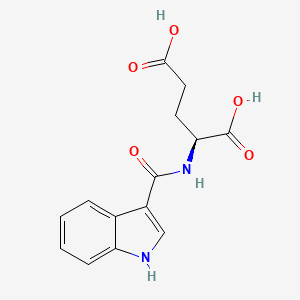
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)


